1H-imidazole-4,5-dicarbohydrazide physical and chemical properties
1H-imidazole-4,5-dicarbohydrazide physical and chemical properties
An In-Depth Technical Guide to 1H-imidazole-4,5-dicarbohydrazide: Synthesis, Characterization, and Predicted Properties
Introduction
This technical guide provides a comprehensive overview of 1H-imidazole-4,5-dicarbohydrazide, a molecule of interest for its potential applications in coordination chemistry, materials science, and drug development. Direct experimental data on this specific compound is not extensively available in the public literature. Therefore, this guide adopts a foundational approach, beginning with the well-characterized precursor, 1H-imidazole-4,5-dicarboxylic acid (I45DCA), and detailing a robust synthetic pathway to the target molecule. By leveraging established chemical principles, we will then present a detailed profile of the predicted physical, chemical, and spectroscopic properties of 1H-imidazole-4,5-dicarbohydrazide, offering researchers and drug development professionals a thorough and actionable scientific resource.
Part 1: The Precursor – 1H-imidazole-4,5-dicarboxylic acid (I45DCA)
The logical starting point for any investigation into 1H-imidazole-4,5-dicarbohydrazide is its parent dicarboxylic acid. The properties of I45DCA are well-documented, and its robust chemical nature makes it an ideal precursor.
Physicochemical Properties of I45DCA
I45DCA is a white crystalline solid that serves as a versatile building block. Its key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄N₂O₄ | [1][2] |
| Molecular Weight | 156.10 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 283-285 °C (with decomposition) | [3] |
| Solubility | Insoluble in water, ethanol, ether; Soluble in ammonia or alkali solutions. | |
| CAS Number | 570-22-9 | [1] |
Reactivity and Known Applications
The chemistry of I45DCA is dominated by its two carboxylic acid groups and the imidazole ring. The molecule's rigid, planar structure and the presence of multiple coordination sites (the carboxylate oxygens and the imidazole nitrogens) make it an excellent organic linker for the synthesis of Metal-Organic Frameworks (MOFs).[2][3] Furthermore, its derivatives have been explored for various applications, including as intermediates for pharmaceuticals such as sedatives, semi-synthetic penicillins, and cephalosporins.[4] The dicarboxylic acid itself has been used to functionalize nanoparticles for the development of colorimetric sensors.[5]
Part 2: Synthesis of 1H-imidazole-4,5-dicarbohydrazide
Synthetic Strategy
The conversion of a dicarboxylic acid to a dicarbohydrazide is a standard transformation in organic synthesis. A highly reliable and common two-step method involves:
-
Esterification: The dicarboxylic acid is first converted to its corresponding diester (e.g., dimethyl ester) to create a more reactive electrophile and to prevent side reactions with the acidic protons.
-
Hydrazinolysis: The purified diester is then treated with hydrazine hydrate, which acts as a nucleophile, displacing the alkoxy groups to form the stable dicarbohydrazide.[6]
This strategy is favored for its high yields and the relative ease of purification of the intermediate and final products.
Caption: Synthetic workflow from I45DCA to the target dicarbohydrazide.
Detailed Experimental Protocols
Safety Precaution: Hydrazine hydrate is toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
Step A: Synthesis of Dimethyl 1H-imidazole-4,5-dicarboxylate
This protocol is based on standard Fischer esterification procedures.
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-imidazole-4,5-dicarboxylic acid (15.6 g, 0.1 mol).
-
Reagents: Add 150 mL of methanol (MeOH) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (H₂SO₄, 2 mL) as a catalyst.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, neutralize the mixture by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Isolation: Reduce the volume of methanol under reduced pressure. The resulting precipitate is the crude diester.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol. Dry the white solid under vacuum to yield Dimethyl 1H-imidazole-4,5-dicarboxylate. The purity should be confirmed by ¹H NMR and melting point analysis.
Step B: Synthesis of 1H-imidazole-4,5-dicarbohydrazide
This protocol is adapted from general procedures for hydrazinolysis of esters.[6][7]
-
Setup: In a 250 mL round-bottom flask with a magnetic stirrer and reflux condenser, suspend the Dimethyl 1H-imidazole-4,5-dicarboxylate (9.2 g, 0.05 mol) in 100 mL of ethanol (EtOH).
-
Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 10 mL, ~0.2 mol, 4 equivalents) to the suspension.
-
Reaction: Heat the mixture to reflux. The reaction is typically complete within 4-6 hours, during which the product will precipitate from the solution. Monitor by TLC.
-
Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with cold ethanol to remove any unreacted starting material and excess hydrazine.
-
Drying: Dry the product, 1H-imidazole-4,5-dicarbohydrazide, in a vacuum oven at 50-60 °C to yield a fine white powder.
Part 3: Predicted Properties of 1H-imidazole-4,5-dicarbohydrazide
With a viable synthetic route established, we can now delineate the expected properties of the target molecule based on its structure and the known characteristics of the carbohydrazide functional group.[8][9]
Predicted Physicochemical Properties
The transformation from a dicarboxylic acid to a dicarbohydrazide involves replacing two -OH groups with -NHNH₂ groups. This has significant implications for the molecule's physical properties.
| Property | Precursor (I45DCA) | Predicted (Dicarbohydrazide) | Rationale for Prediction |
| Molecular Formula | C₅H₄N₂O₄ | C₅H₈N₆O₂ | Stoichiometric change from synthesis. |
| Molecular Weight | 156.10 g/mol | 184.16 g/mol | Addition of two N₂H₂ units. |
| Hydrogen Bond Donors | 3 | 5 | Addition of two -NH₂ and two -NH- groups. |
| Hydrogen Bond Acceptors | 4 | 4 | Carbonyl oxygens and imidazole nitrogens remain. |
| Predicted Melting Point | 283-285 °C (dec.) | >300 °C (dec.) | Increased intermolecular hydrogen bonding from hydrazide groups leads to a more stable crystal lattice. |
| Predicted Solubility | Insoluble in water | Sparingly soluble in water, soluble in DMSO | The polar hydrazide groups should increase solubility in polar protic and aprotic solvents. |
Predicted Spectroscopic Signatures
Spectroscopic analysis is critical for confirming the identity and purity of the synthesized product. The expected spectra for 1H-imidazole-4,5-dicarbohydrazide would show distinct features compared to its precursor.
Caption: Predicted key IR absorption regions for 1H-imidazole-4,5-dicarbohydrazide.
-
¹H NMR Spectroscopy (in DMSO-d₆):
-
Imidazole C2-H: A sharp singlet expected around δ 8.0-8.5 ppm.
-
Amide N-H: Two broad singlets are expected for the two types of N-H protons. The CONH protons would likely appear downfield, around δ 9.5-10.5 ppm.
-
Amine N-H₂: The terminal -NH₂ protons would likely appear as a broader singlet around δ 4.5-5.5 ppm.
-
Imidazole N-H: A very broad signal, potentially around δ 13.0-14.0 ppm.
-
-
¹³C NMR Spectroscopy (in DMSO-d₆):
-
Carbonyl Carbons (C=O): Expected in the δ 160-165 ppm region.
-
Imidazole Carbons (C4/C5): Expected around δ 130-140 ppm.
-
Imidazole Carbon (C2): Expected around δ 135-145 ppm.
-
-
Infrared (IR) Spectroscopy (solid state, KBr or ATR):
-
N-H Stretching: Multiple bands are expected in the 3200-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the terminal -NH₂ group and the -NH- stretch.
-
C=O Stretching (Amide I band): A strong, sharp absorption is predicted in the 1640-1680 cm⁻¹ range, which is characteristic of a hydrazide carbonyl.
-
N-H Bending (Amide II band): A strong absorption around 1520-1550 cm⁻¹ is expected.
-
-
Mass Spectrometry (MS):
-
Using Electrospray Ionization (ESI), the expected molecular ion peak [M+H]⁺ would be at m/z 185.17.
-
Chemical Reactivity and Potential Applications
The dicarbohydrazide functional groups impart a rich chemical reactivity to the imidazole core.
-
Chelating Agent: The molecule possesses multiple donor sites: the two terminal amino groups, the amide oxygens, and the imidazole nitrogens. This makes it a potent polydentate ligand for forming stable complexes with various metal ions. These complexes could have applications as catalysts or functional materials.[8]
-
Pharmaceutical Intermediate: Carbohydrazides are key building blocks in medicinal chemistry.[9] The terminal amino groups can be readily condensed with aldehydes or ketones to form hydrazones, a class of compounds known for a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[8][9]
-
Energetic Materials: The high nitrogen content and the presence of N-N and C=O bonds suggest that metal complexes of this ligand could be explored as energetic materials.[8]
-
Cross-linking and Polymer Chemistry: Like other dihydrazides, it could serve as a cross-linking agent for polymers containing epoxy or carbonyl groups, enhancing their mechanical and thermal properties.[10]
Part 4: Safety and Handling
While specific toxicity data for 1H-imidazole-4,5-dicarbohydrazide is unavailable, caution should be exercised based on its precursor and functional groups.
-
I45DCA: The precursor is known to cause skin and serious eye irritation.[1][3]
-
Hydrazides: This class of compounds should be handled with care. Avoid inhalation of dust and contact with skin and eyes. Standard laboratory safety protocols, including the use of a fume hood and appropriate PPE, are mandatory.[11][12]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
1H-imidazole-4,5-dicarbohydrazide represents a molecule with significant untapped potential. Although direct experimental characterization is sparse, this guide provides a clear and scientifically grounded pathway for its synthesis from the readily available 1H-imidazole-4,5-dicarboxylic acid. The predicted physicochemical and spectroscopic properties outlined herein offer a robust framework for its identification and purification. The versatile reactivity of the carbohydrazide moieties suggests promising applications as a multidentate ligand, a scaffold for bioactive hydrazones, and a component in advanced materials. This document serves as a foundational resource to stimulate and guide future research into this intriguing compound.
References
-
LookChem. (n.d.). Applications of Carbohydrazide. [Link]
- Jones, R. G. (1953). Reactions of Hydrazine with Heterocyclic 1,2-Dicarboxylic Acid Esters. Journal of the American Chemical Society, 75(8), 1933–1935.
-
Gas-Sensing.com. (2021, March 10). Carbohydrazide: An Essential Tool with Hidden Hazards. [Link]
-
Jones, R. G. (1953). Reactions of Hydrazine with Heterocyclic 1,2-Dicarboxylic Acid Esters. ACS Publications. [Link]
-
Inovatus Journals. (2024). Synthesis of acetoacetanilide dihydrazones and dicarboxylic acid dihydrazides. [Link]
-
De La Rosa, V. R., et al. (2023). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). A New Procedure for Preparation of Carboxylic Acid Hydrazides. [Link]
-
De La Rosa, V. R., et al. (2023). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.gov. [Link]
- Google Patents. (2003).
- Talmaci, N., et al. (2023). CRYSTAL STRUCTURE AND NMR SPECTROSCOPIC CHARACTERIZATION OF 1,5-BIS(2-HYDROXY-3- METHOXYBENZYLIDENE)CARBONOHYDRAZIDE. Chemistry Journal of Moldova.
-
DSpace Repository. (2023). CRYSTAL STRUCTURE AND NMR SPECTROSCOPIC CHARACTERIZATION OF 1,5-BIS(2-HYDROXY-3- METHOXYBENZYLIDENE)CARBONOHYDRAZIDE. [Link]
-
Mondal, P., et al. (2022). Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine. ACS Omega. [Link]
-
PubChem. (n.d.). 1H-Imidazole-4,5-dicarboxylic acid. [Link]
-
Semantic Scholar. (n.d.). NMR spectroscopy in the study of carbohydrates: Characterizing the structural complexity. [Link]
- Google Patents. (1985). US4550176A - Preparation of imidazole-4,5-dicarboxylic acid.
-
ResearchGate. (2018). Spectroscopic analysis of NMR, IR, Raman and UV-Visible, HOMO-LUMO, ESP and Mulliken charges of coumarin derivative by density functional theory. [Link]
-
CIGS. (n.d.). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. [Link]
Sources
- 1. 1H-Imidazole-4,5-dicarboxylic acid | C5H4N2O4 | CID 68442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 1H-Imidazole-4,5-dicarboxylic Acid | 570-22-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. US4550176A - Preparation of imidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]
- 5. Synthesis and Characterization of 1H-Imidazole-4,5-dicarboxylic Acid-Functionalized Silver Nanoparticles: Dual Colorimetric Sensors of Zn2+ and Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inovatus.es [inovatus.es]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. Carbohydrazide: Biological Properties and Applications in Different Fields_Chemicalbook [chemicalbook.com]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. Applications of Carbohydrazide [hkdexint.com]
- 11. gas-sensing.com [gas-sensing.com]
- 12. atamankimya.com [atamankimya.com]
